molecular formula C9H18O2 B1582654 Isobutyl 2-methylbutyrate CAS No. 2445-67-2

Isobutyl 2-methylbutyrate

Cat. No. B1582654
CAS RN: 2445-67-2
M. Wt: 158.24 g/mol
InChI Key: NWZQCEQAPBRMFX-UHFFFAOYSA-N
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Description

Isobutyl 2-methylbutyrate (IB2M) is an ester of isobutanol and 2-methylbutanoic acid. It is a clear, colorless liquid with a fruity, sweet aroma and is used in the food and beverage industry as a flavoring agent. IB2M is also used in the pharmaceutical industry as an intermediate in the synthesis of drugs and other compounds. In addition, it is used in the manufacture of perfumes, cosmetics, and other products.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Olfactory Research .

Summary of the Application

Isobutyl 2-methylbutyrate has been used in studies investigating the pleasantness of binary odor mixtures . The study aimed to understand the rules underlying the perceived pleasantness of odor mixtures .

Methods of Application

A set of 222 binary mixtures based on a set of 72 odorants were rated by a panel of 30 participants for odor intensity and pleasantness . The pleasantness of the binary mixtures was driven by the pleasantness and intensity of its components .

Results or Outcomes

In most cases, the pleasantness of the binary mixtures was driven by the pleasantness and intensity of its components . A mathematical model was applied to predict mixture pleasantness . Using this model, the pleasantness of mixtures including 2 components with contrasted intensity and pleasantness could be efficiently predicted at the panel level .

Application in Animal Feed

Specific Scientific Field

This application falls under the field of Animal Nutrition .

Summary of the Application

Isobutyl 2-methylbutyrate is used as a flavouring in animal feed . The European Food Safety Authority has evaluated its safety and efficacy when used for this purpose .

Methods of Application

The compound is added to animal feed at specific levels . For example, it is safe at the proposed use level of 25 mg/kg complete feed for cattle, salmonids and non food producing animals and at 5 mg/kg complete feed for pigs and poultry .

Results or Outcomes

No safety concern was identified for the consumer from the use of these compounds up to the highest safe level in feedingstuffs for all animal species . All compounds should be considered as irritants to skin, eyes and respiratory tract, and as skin sensitisers .

Application in Flavor and Fragrance Industry

Specific Scientific Field

This application falls under the field of Flavor and Fragrance Chemistry .

Summary of the Application

Isobutyl 2-methylbutyrate is used as a flavoring agent in the food and beverage industry . It is also used in the fragrance industry due to its fruity odor .

Methods of Application

The compound is added to food, beverages, and cosmetic products at specific levels to impart a desired flavor or fragrance .

Results or Outcomes

The use of Isobutyl 2-methylbutyrate in these industries has contributed to the development of a wide range of products with diverse flavors and fragrances .

Application in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Isobutyl 2-methylbutyrate can be used as a starting material or intermediate in the synthesis of other organic compounds .

Methods of Application

The specific methods of application would depend on the particular synthesis being carried out .

Results or Outcomes

The use of Isobutyl 2-methylbutyrate in chemical synthesis can lead to the production of a variety of other organic compounds .

Application in Chemical Database

Specific Scientific Field

This application falls under the field of Chemoinformatics .

Summary of the Application

Isobutyl 2-methylbutyrate is listed in chemical databases like ChemSpider . These databases provide valuable information about the compound, including its molecular formula, mass, and other chemical properties .

Methods of Application

Researchers and scientists use these databases to retrieve information about Isobutyl 2-methylbutyrate for their studies .

Results or Outcomes

The availability of Isobutyl 2-methylbutyrate in these databases facilitates scientific research and contributes to advancements in various fields .

Application in Cosmetic Industry

Specific Scientific Field

This application falls under the field of Cosmetic Science .

Summary of the Application

Isobutyl 2-methylbutyrate is used in the cosmetic industry . It is used as a fragrance ingredient in various cosmetic and personal care products .

Methods of Application

The compound is added to cosmetic products at specific levels to impart a desired fragrance .

Results or Outcomes

The use of Isobutyl 2-methylbutyrate in these industries has contributed to the development of a wide range of products with diverse fragrances .

properties

IUPAC Name

2-methylpropyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-8(4)9(10)11-6-7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZQCEQAPBRMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862945
Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 2-methylbutyrate

CAS RN

2445-67-2
Record name Isobutyl 2-methylbutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl 2-methylbutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-methyl-, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL 2-METHYLBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RJ33L6G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
O Bazzali, F Tomi, J Casanova… - Flavour and Fragrance …, 2012 - Wiley Online Library
… around 11, 16 and 19 ppm, were easily attributed to isobutyl and 2-methylbutyl sub-structures and the three previously unidentified esters were supposed to be isobutyl 2-methylbutyrate…
Number of citations: 30 onlinelibrary.wiley.com
CE Quijano, JA Pino - Journal of Essential Oil Research, 2010 - Taylor & Francis
Fruit volatiles of three Colombian cultivars of Capsicum frutescens (Cesari amarillo, Cesari morado and Pajarito) were analyzed by GC and GC/MS. One-hundred-seventy-two volatile …
Number of citations: 7 www.tandfonline.com
A Keddad, A Baaliouamer, M Hazzit - Journal of Essential Oil …, 2016 - Taylor & Francis
Two samples of essential oils from the umbels of wild Ammi visnaga L. from two different sites in Algeria, Tessala El Merdja (Blida region) and Arbatache (Boumerdes region) were …
Number of citations: 19 www.tandfonline.com
A Kaya, B Demirci and… - Flavour and fragrance …, 2003 - Wiley Online Library
Water‐distilled essential oil from the aerial parts of Seseli tortuosum (Apiaceae) was analysed by GC and GC–MS; 96 compounds were characterized, representing 95.4% of the oil. The …
Number of citations: 35 onlinelibrary.wiley.com
SB González, B Gastaldi, C Catalán… - Chemistry & …, 2019 - Wiley Online Library
The essential oil composition of the aerial parts of Artemisia magellanica Sch. Bip. (Asteraceae), native to Patagonia, was analyzed by GC‐FID‐MS. This is the first report on the …
Number of citations: 7 onlinelibrary.wiley.com
F Lucht, M Rinken, S Haberlandt - International Journal of Food …, 2021 - Wiley Online Library
Volatile aroma components and contents of organically and conventionally produced apples of the cultivars Elstar, Jonagold, Jonagored and Braeburn were studied. In three cultivars …
Number of citations: 3 ifst.onlinelibrary.wiley.com
B Benyelles, H Allali, MEA Dib, N Djabou… - Chemistry & …, 2017 - Wiley Online Library
The chemical compositions of 20 Algerian Daucus gracilis essential oils were investigated using GC ‐ FID , GC / MS , and NMR analyses. Altogether, 47 compounds were identified, …
Number of citations: 16 onlinelibrary.wiley.com
SH Mustafavi, A Abbasi, MR Morshedloo, M Pateiro… - Molecules, 2022 - mdpi.com
… Also, the samples collected from the Showt region showed the highest contents of isopropyl isovalerate, isobutyl 2-methylbutyrate, hexyl acetate, and limonene. Butyl butyrate content …
Number of citations: 2 www.mdpi.com
EM Chibane, M Ouknin, F Renucci… - Journal of Essential Oil …, 2020 - Taylor & Francis
This work represents the first report on the chemical composition, antioxidant, and antifungal activity of Cladanthus eriolepis essential oil. The GC/MS analysis of different parts of C. …
Number of citations: 8 www.tandfonline.com
W Qi, H Wang, Z Zhou, P Yang, W Wu, Z Li… - Horticultural Plant Journal, 2020 - Elsevier
Fuji apple (Malus × domestica Borkh.) is a popular fruit cultivar and occupies an important position in the fruit market due to its excellent flavor and storage quality. Ethylene emission …
Number of citations: 37 www.sciencedirect.com

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